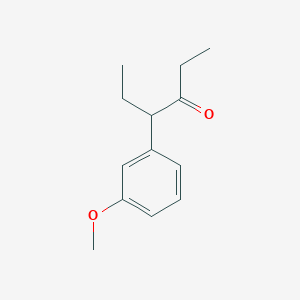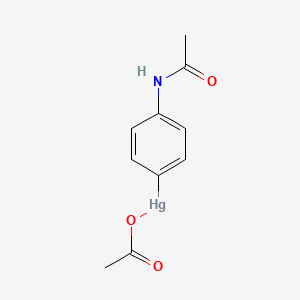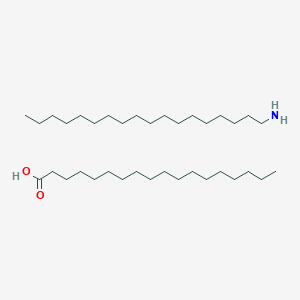
N-(4-chlorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H10ClNO It is a derivative of cyclopropanecarboxamide, where the amide nitrogen is substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid or its derivatives. One common method is the condensation reaction between 4-chloroaniline and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid derivatives.
Reduction: Formation of N-(4-chlorophenyl)cyclopropylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-chlorophenyl)cyclopropanecarboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N-(4-chlorophenyl)cyclopropanecarboxamide exerts its effects depends on its interaction with specific molecular targets. The cyclopropane ring and the amide group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
Uniqueness: N-(4-chlorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
14372-01-1 |
|---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
InChI-Schlüssel |
YIFUPROJAQGGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)





![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)

